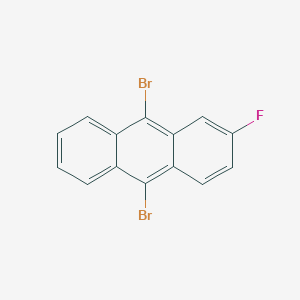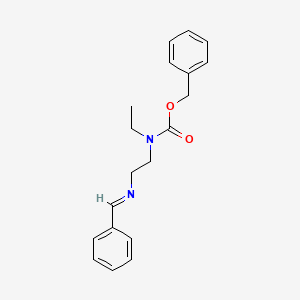
9,10-Dibromo-2-fluoroanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dibromo-2-fluoroanthracene is an organic compound that belongs to the class of anthracenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of two bromine atoms and one fluorine atom substituted on the anthracene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromo-2-fluoroanthracene typically involves the bromination and fluorination of anthracene. One common method is the bromination of anthracene at the 9 and 10 positions using bromine in the presence of a catalyst such as iron or aluminum chloride. The resulting 9,10-dibromoanthracene is then subjected to fluorination using a fluorinating agent like silver fluoride or potassium fluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity anthracene and bromine, followed by fluorination in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
9,10-Dibromo-2-fluoroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, catalysts like palladium or nickel.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Zinc in acetic acid, catalytic hydrogenation
Major Products Formed
Substitution: Various substituted anthracenes depending on the reagents used.
Oxidation: Anthraquinones and other oxygenated derivatives.
Reduction: Anthracene and partially reduced derivatives
科学研究应用
9,10-Dibromo-2-fluoroanthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials, including polymers and dyes.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its electroluminescent properties.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
作用机制
The mechanism of action of 9,10-Dibromo-2-fluoroanthracene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can participate in various chemical reactions, such as nucleophilic substitution or electrophilic addition, leading to the formation of new compounds. The compound’s electroluminescent properties are attributed to its ability to emit light when excited by an external energy source .
相似化合物的比较
Similar Compounds
9,10-Dibromoanthracene: Similar structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.
9,10-Difluoroanthracene: Contains two fluorine atoms instead of bromine, leading to different reactivity and applications.
2-Bromo-9,10-difluoroanthracene: Another derivative with different substitution patterns affecting its chemical properties
Uniqueness
9,10-Dibromo-2-fluoroanthracene is unique due to the presence of both bromine and fluorine atoms, which provide a balance of reactivity and stability. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial use .
属性
分子式 |
C14H7Br2F |
|---|---|
分子量 |
354.01 g/mol |
IUPAC 名称 |
9,10-dibromo-2-fluoroanthracene |
InChI |
InChI=1S/C14H7Br2F/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7H |
InChI 键 |
RWOOWSACFPOUJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)

![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)




![4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13040008.png)

![3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
![[2-Bromo-6-(6-tert-butyl-8-fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)phenyl]methyl acetate](/img/structure/B13040031.png)



